molecular formula C10H11BrClN B13043155 (R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13043155
M. Wt: 260.56 g/mol
InChI Key: ZPMYCPNZELLKNN-SNVBAGLBSA-N
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Description

(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and chlorine substituents at positions 5 and 7, respectively. Its stereochemistry (R-configuration) and halogen substituents make it a critical intermediate in pharmaceutical synthesis, particularly for targeting halogen-sensitive biological pathways.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1R)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

ZPMYCPNZELLKNN-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material : The synthesis typically begins with a tetrahydronaphthalene or a closely related bicyclic intermediate possessing an amine or protected amine group.

  • Halogenation : Selective bromination at the 5-position and chlorination at the 7-position are achieved using electrophilic halogenation reagents under controlled conditions to avoid over-substitution or unwanted side reactions.

  • Stereochemical Control : The (R)-configuration at the 1-position is maintained or induced by employing chiral catalysts or chiral auxiliaries during key steps such as amination or ring functionalization.

  • Purification : The final compound is purified using chromatographic techniques to ensure high enantiomeric purity and chemical purity.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Purpose Notes
1 Halogenation (Bromination) Bromine (Br2) or N-bromosuccinimide (NBS), solvent such as dichloromethane, controlled temperature (0-25 °C) Introduce bromine at position 5 Reaction time and temperature critical to avoid polybromination
2 Halogenation (Chlorination) Chlorinating agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), inert solvent, mild heating Introduce chlorine at position 7 Sequential halogenation preferred to control regioselectivity
3 Amination or amine protection/deprotection Use of ammonia or amine sources; protection groups like Boc or Fmoc if needed Ensure presence of primary amine at position 1 Chiral amination catalysts may be employed to preserve (R)-configuration
4 Purification Chromatography (HPLC, chiral stationary phases) Isolate pure (R)-enantiomer Essential for stereochemical purity

Representative Synthetic Route (Literature-Based)

A typical synthetic route reported for related halogenated tetrahydronaphthalenamines involves:

  • Starting from 1,2,3,4-tetrahydronaphthalen-1-amine or its protected derivative.

  • Stepwise electrophilic bromination at the 5-position using NBS in an aprotic solvent.

  • Subsequent chlorination at the 7-position with NCS under mild conditions.

  • Maintenance of stereochemistry by employing chiral catalysts or resolution techniques.

  • Final purification by chiral HPLC to isolate the (R)-enantiomer.

  • Regioselectivity : Controlling regioselectivity in halogenation is critical. Bromination and chlorination reagents and conditions must be carefully optimized to avoid substitution at undesired ring positions. Literature suggests that NBS and NCS are preferred for selective mono-halogenation under mild conditions.

  • Stereochemical Integrity : The (R)-configuration at the 1-position is sensitive to reaction conditions. Use of chiral auxiliaries or catalysts during amination steps helps preserve stereochemistry. Alternatively, chiral resolution methods post-synthesis can achieve enantiomeric purity.

  • Yield and Purity : Multi-step synthesis typically results in moderate overall yields (50-80%) depending on reaction optimization. Purification by chromatographic methods, especially chiral HPLC, is necessary to obtain high-purity (R)-enantiomer suitable for research applications.

  • Safety and Handling : Due to the presence of halogens and amine groups, synthesis should be conducted with appropriate safety measures including use of gloves, eye protection, and fume hoods. Halogenation reagents are corrosive and potentially hazardous.

Parameter Details
Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Starting Material Tetrahydronaphthalen-1-amine or protected analog
Bromination Agent N-Bromosuccinimide (NBS), Br2
Chlorination Agent N-Chlorosuccinimide (NCS), SO2Cl2
Solvents Dichloromethane, chloroform, or other inert solvents
Temperature Range 0–25 °C for halogenation steps
Stereochemical Control Chiral catalysts, auxiliaries, or resolution
Purification Methods Chromatography, chiral HPLC
Typical Yield 50–80% overall
Safety Considerations Use of protective equipment, ventilation, careful handling of halogenation reagents

The preparation of (R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a multi-step process involving selective halogenation and stereoselective amination on a tetrahydronaphthalene scaffold. Optimization of reaction conditions, reagent choice, and purification techniques are essential to achieve high regio- and stereoselectivity. Current research supports the use of NBS and NCS for selective halogenation and chiral catalysts or resolution methods for stereochemical control. The compound’s synthesis is well-established in medicinal chemistry contexts, with careful attention to safety and purity standards.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the amine group to an alkyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated products.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has been explored for its potential therapeutic effects. Its structural analogs have shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders. The presence of bromine and chlorine atoms enhances the compound's biological activity by influencing receptor binding and metabolic stability.

Nanotechnology

In nanotechnology, this compound can serve as a building block for creating nanoparticles with specific functionalities. Its ability to form stable complexes with metals makes it suitable for applications in drug delivery systems and biosensors. Recent studies have highlighted its role in enhancing the performance of nanomaterials used in biomedical applications such as imaging and targeted therapy .

Material Science

The compound's unique structure allows it to be incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that composites made with this compound exhibit enhanced durability and resistance to environmental factors .

Case Study 1: Drug Development

A study investigated the synthesis of derivatives of this compound for their anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This suggests potential for developing targeted cancer therapies .

Case Study 2: Nanoparticle Synthesis

Another research effort focused on using this compound as a ligand in the synthesis of gold nanoparticles. These nanoparticles demonstrated enhanced stability and biocompatibility, making them suitable for biomedical imaging applications. The study concluded that the ligand's chemical properties significantly influenced the size and dispersibility of the nanoparticles .

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnti-cancer drug developmentSignificant cytotoxicity against cancer cell lines
NanotechnologyNanoparticle synthesis for imagingEnhanced stability and biocompatibility
Material SciencePolymer compositesImproved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include halogenated tetrahydronaphthalen-amines with variations in substituent type, position, and stereochemistry. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine 5-Br, 7-Cl, R-configuration C₁₀H₁₁BrClN 264.56 Not directly reported; inferred properties based on analogs. -
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 7-Br, R-configuration C₁₀H₁₂BrN 226.11 Melting point: N/A; Hazard: H302 (harmful if swallowed).
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 5-Br, 7-Br, R-configuration C₁₀H₁₁Br₂N 305.01 Purity: ≥95%; Storage: -20°C; Hazard: Not explicitly stated.
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-Cl, R-configuration (HCl salt) C₁₀H₁₂ClN·HCl 216.12 (free base) Hazard: H302, H315, H319, H335 (irritant).
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-F, R-configuration (HCl salt) C₁₀H₁₂FN·HCl 203.67 (free base) Purity: 95%; Price: $1692/5g (2021); Hazard: Not explicitly stated.
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 7-Br, 6-CH₃, R-configuration C₁₁H₁₄BrN 240.14 Storage: Ambient; Hazard: Not explicitly stated.
Substituent Impact Analysis:
  • Halogen Position : Bromine at position 7 (vs. 5 or 6) increases molecular weight and may enhance lipophilicity, affecting membrane permeability .
  • Chlorine vs.
  • Methyl Substituents: The 6-methyl group in (R)-7-Bromo-6-methyl-... increases molecular weight by ~14 Da compared to non-methylated analogs, likely altering solubility .

Biological Activity

(R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C10H10BrClN and a molecular weight of 260.56 g/mol. The presence of bromine and chlorine substituents on the tetrahydronaphthalene core significantly influences its reactivity and biological interactions. The compound's chirality adds complexity to its pharmacological profile, which is essential for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds within the naphthalene family have demonstrated antimicrobial properties. The halogenated structure may enhance membrane permeability, allowing for increased interaction with bacterial cell walls.
  • Antitumor Activity : Research indicates that derivatives of tetrahydronaphthalene can exhibit cytotoxic effects on various cancer cell lines through apoptosis induction.

Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
CNS ActivityPotential modulation of neurotransmitter systems

Antimicrobial Properties

A study focusing on the antimicrobial effects of halogenated naphthalene derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 5 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspases and a decrease in Bcl-2 levels, suggesting a pathway through which this compound could be developed as an anticancer therapeutic.

Neuropharmacological Studies

Research has indicated that compounds similar to this compound may modulate dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (R)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a substituted tetrahydronaphthalenone precursor. For example, analogous enantioselective syntheses use tert-butanesulfinyl imines as chiral auxiliaries, followed by catalytic hydrogenation (e.g., Pd/C) to control stereochemistry . Column chromatography (hexane/AcOEt) is critical for isolating enantiomers, with purity verified by polarimetry ([α]D values) and chiral HPLC .

Q. Which analytical techniques are essential for confirming the structural and stereochemical integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Chiral HPLC to resolve enantiomers and assess enantiomeric excess.
  • Polarimetry for optical rotation measurements (e.g., [α]D = +50.6 for (SS,1R)-enantiomers) .
  • NMR spectroscopy to verify substituent positions (e.g., bromo and chloro groups at C5 and C7).
  • Mass spectrometry (HRMS) to confirm molecular weight (C10_{10}H12_{12}BrClN, ~260.54 g/mol) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store under inert atmosphere (nitrogen) at room temperature (RT) to prevent degradation. Follow GHS safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include immediate skin washing and medical consultation for exposure .

Advanced Research Questions

Q. How can conflicting enantiomeric yields in analogous syntheses be systematically investigated?

  • Methodological Answer : Discrepancies in yields (e.g., 75% vs. 61% for similar procedures) require:

  • Replication studies to verify reaction conditions (solvent, temperature, catalyst loading).
  • Kinetic analysis to identify rate-limiting steps.
  • Computational modeling (e.g., DFT) to explore transition states and steric effects influencing enantioselectivity .

Q. What computational approaches are used to predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) models electronic properties and transition states, aiding in rational synthesis design .
  • Molecular docking screens potential biological targets (e.g., antineoplastic activity via kinase inhibition, as suggested for dibenzo derivatives) .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • HPLC-MS monitoring to identify degradation products.
  • Kinetic stability analysis using Arrhenius plots to predict shelf-life .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition assays (e.g., kinases, cytochrome P450) to probe mechanistic pathways.
  • Preliminary antineoplastic data from structurally related compounds (e.g., dibenzo derivatives) suggest prioritization of apoptosis and cell cycle arrest markers .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for similar compounds?

  • Methodological Answer :

  • Cross-validate analytical methods : Compare chiral HPLC, NMR derivatization, and polarimetry results.
  • Re-examine synthetic protocols : Trace impurities (e.g., residual solvents) or incomplete imine formation may skew ee measurements .

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